Diquine

描述

Synthesis Analysis

The synthesis of "Diquine" and related compounds often involves complex chemical reactions, including cycloaddition and rearrangement strategies. For instance, Hashimoto et al. (2002) developed a novel method for the synthesis of diquinanes by employing a combination of pinacol-type rearrangement and efficient anionic [1,3] rearrangement strategies, showcasing the synthesis of unique diquinanes possessing four continuous methyl groups on the convex of the diquinane skeleton (Hashimoto et al., 2002). Additionally, Li et al. (2020) highlighted recent advances in the total synthesis of diquinane-containing natural products, demonstrating a variety of elegant strategies for constructing the diquinane ring system (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of "Diquine" is crucial for understanding its chemical properties and potential applications. Yilmaz et al. (2017) performed a conformational analysis of 3,5-Di-tert-butyl-o-benzoquinone, using computational methods to calculate molecular structural parameters and vibrational frequencies, providing insight into the molecular structure and spectroscopic properties of the compound (Yilmaz et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of "Diquine" involve its interaction with various reagents and conditions. Kang et al. (2011) developed a tandem cycloaddition strategy for forming triquinanes from linear allenyl diazo compounds, showcasing the versatility and efficiency of this approach for synthesizing complex molecules (Kang et al., 2011). Valgimigli et al. (2008) investigated the unusual reaction of semiquinone radicals with molecular oxygen, elucidating the reaction mechanism and providing insights into the antioxidant behavior of hydroquinones (Valgimigli et al., 2008).

科学研究应用

马匹研究中的福利: 考虑环境条件和环境丰富度对于研究中的马匹受试者至关重要,以确保它们的福利和实验数据的质量 (Jonckheer-Sheehy & Houpt, 2015).

马匹蛋白质组学: 马匹体液的蛋白质组学分析有助于识别难以诊断疾病的生物标记物,从而改善马匹健康 (Chiaradia & Miller, 2020).

马匹临床基因组学: 家马基因组序列已使开发用于研究遗传疾病的工具成为可能,帮助临床医生进行育种和临床决策 (Brosnahan, Brooks, & Antczak, 2010).

基因组驱动的发现: 基因组学领域的进步促进了营养学、生殖和运动生理学的研究,尽管它们也对教育和与利益相关者的沟通提出了挑战 (Brooks, 2021).

干细胞疗法: 马匹矫形外科和干细胞表征的研究对于人类医学中的临床应用至关重要 (Burk, Badylak, Kelly, & Brehm, 2013).

马匹情绪评估: 通过生理、行为和认知指标来理解马匹的情绪对于评估它们在工作中的经历至关重要 (Hall et al., 2018).

马匹免疫学: 该领域专注于控制马匹的传染病和免疫病理状况 (Marti et al., 2003).

辅助生殖: 进展包括卵母细胞成熟、胞浆内精子注射和克隆,这对于马匹育种计划至关重要 (Hinrichs, 2016).

步态分析: 这是通过减少跛行和训练成本来提高赛马和骑马盈利能力的关键 (Barrey, 1999).

育种中的基因组应用: 马匹育种中的基因组学对未来的育种计划有影响,尤其是在运动马匹中 (Stock, Jönsson, Ricard, & Mark, 2016).

作用机制

Target of Action

It is known that many similar compounds interact with specific proteins or enzymes within the body, altering their function and leading to various physiological effects

Mode of Action

It is generally understood that such compounds interact with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to a variety of downstream effects.

Biochemical Pathways

The specific biochemical pathways affected by Diquine are currently unknown. Many similar compounds affect amino acid pathways, which have been targeted for managing bacterial infections and cancer therapy

Pharmacokinetics

These properties are crucial for understanding a drug’s bioavailability and its overall effect on the body

Result of Action

It is known that similar compounds can have a wide range of effects, from altering cell growth and division to modulating immune responses

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . .

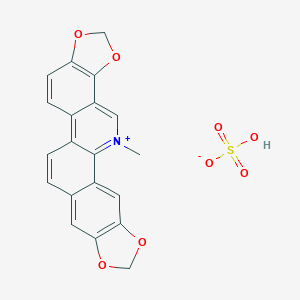

属性

IUPAC Name |

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUMHLGSMDVJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957015 | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |

CAS RN |

3563-63-1 | |

| Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)